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Compound of Interest

Compound Name: Undec-1-EN-9-yne

Cat. No.: B12587625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-1-en-9-yne is a linear C11 hydrocarbon containing two key functional groups: a

terminal alkene (C=C) and a terminal alkyne (C≡C). These functional groups are fundamental

in organic synthesis and can be found in various natural products and pharmaceutical

intermediates. A thorough understanding of the spectroscopic characteristics of such molecules

is paramount for their identification, purification, and utilization in further chemical synthesis.

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for undec-1-en-9-yne. As

direct experimental spectra for this specific compound are not readily available in public

databases, this guide leverages established principles of spectroscopy and data from

analogous structures to predict its spectral features. Detailed experimental protocols for

acquiring such data are also provided.

Predicted Spectroscopic Data for Undec-1-en-9-yne
The structure of undec-1-en-9-yne is CH₂=CH-(CH₂)₆-C≡CH. The following tables summarize

the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

=CH₂ (a) ~4.9-5.1 ddt
J_ac ≈ 10.2, J_ab ≈

2.0, J_ad ≈ 1.5

=CH₂ (b) ~5.7-5.9 ddt
J_bc ≈ 17.1, J_ab ≈

2.0, J_bd ≈ 1.5

=CH- (c) ~5.0-5.2 m -

-CH₂- (d) ~2.0-2.2 q J_dc ≈ 7.0

-(CH₂)₅- (e) ~1.2-1.6 m -

-CH₂- (f) ~2.1-2.3 dt J_fg ≈ 7.0, J_fh ≈ 2.6

≡CH (g) ~1.9-2.1 t J_gh ≈ 2.6

¹³C NMR (Carbon-13 NMR)

Carbon Chemical Shift (δ, ppm)

=CH₂ ~114-115

=CH- ~138-140

-(CH₂)n- ~28-34

-C≡ ~83-85

≡CH ~68-70

Infrared (IR) Spectroscopy
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Notes

≡C-H stretch ~3300 Strong, Sharp
Diagnostic for terminal

alkynes.[1][2]

=C-H stretch ~3080 Medium
Diagnostic for vinyl C-

H bonds.[3]

C(sp³)-H stretch 2850-2960 Strong
Characteristic of the

alkane backbone.[2]

C≡C stretch ~2120
Weak to Medium,

Sharp

Diagnostic for terminal

alkynes.[1][2]

C=C stretch ~1640 Medium

Characteristic of a

monosubstituted

alkene.[3]

=CH₂ bend 910 and 990 Strong

Out-of-plane bending

(wag), characteristic

of a terminal alkene.

[2]

Mass Spectrometry (MS)
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Feature Expected m/z Notes

Molecular Ion [M]⁺ 150.14

The molecular weight of

C₁₁H₁₈. Expected to be

observable.

[M-H]⁺ 149.13 Loss of a hydrogen atom.

[M-CH₃]⁺ 135.12
Loss of a methyl radical

(fragmentation).

[M-C₂H₃]⁺ 123.10 Loss of a vinyl radical.

[M-C₃H₃]⁺ 111.08 Loss of a propargyl radical.

Propargyl cation 39.02
A common fragment for

terminal alkynes.[4]

Allyl cation 41.04
A common fragment for

alkenes.[4]

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of undec-1-en-9-yne in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g.,

tetramethylsilane, TMS) if quantitative analysis is required.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As a neat liquid, a small drop of undec-1-en-9-yne can be placed

between two salt plates (e.g., NaCl or KBr). Alternatively, for a solution spectrum, dissolve

the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions

of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the salt plates or the solvent.

Record the sample spectrum. The instrument will automatically subtract the background.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral

range is typically 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers (cm⁻¹). Compare these with known correlation tables to identify the functional

groups present.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of undec-1-en-9-yne in a volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS) for separation from any impurities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12587625?utm_src=pdf-body
https://www.benchchem.com/product/b12587625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12587625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Utilize a suitable ionization technique. For a non-polar hydrocarbon, Electron

Ionization (EI) is a common choice as it provides detailed fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The fragmentation pattern provides valuable information about the

molecule's structure.

Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic

characterization of a novel or uncharacterized compound like undec-1-en-9-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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